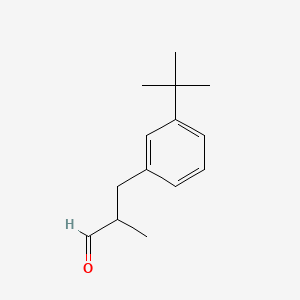

3-(3-tert-Butylphenyl)-2-methylpropanal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-tert-Butylphenyl)-2-methylpropanal is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Analytical Chemistry

HPLC Separation Techniques

One of the primary applications of 3-(3-tert-Butylphenyl)-2-methylpropanal is in analytical chemistry, specifically for its separation and analysis through High-Performance Liquid Chromatography (HPLC). The compound can be effectively analyzed using a reverse phase HPLC method under simple conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for Mass-Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid. This method is scalable and suitable for preparative separations, making it valuable for pharmacokinetic studies and impurity isolation .

Toxicological Studies

Reproductive Toxicity Assessment

Research has indicated that certain aromatic aldehydes, including derivatives of this compound, may adversely affect the reproductive system in male rats. Studies have shown that these compounds can be metabolized into benzoic acids, which are implicated as key toxic principles. Specifically, oral gavage doses of ≥ 25 mg/kg body weight/day have been associated with reproductive toxicity .

Case Study: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) study was performed to assess the formation of Coenzyme A (CoA) conjugates from various alkyl-phenylpropanals. The results indicated that compounds similar to this compound exhibited distinct mechanisms of action and toxicity profiles despite structural similarities. This highlights the importance of understanding the metabolic pathways and potential toxic effects of such compounds in risk assessments .

Fragrance Industry

Use in Fragrance Formulations

This compound is also relevant in the fragrance industry. It is often found alongside other compounds like 2-methyl-3-(4-tert-butylphenyl)propanal, which is utilized as a lily-of-the-valley fragrance component. The presence of both meta and para isomers in fragrance formulations can enhance scent profiles while maintaining regulatory compliance regarding safety standards .

Regulatory Considerations

The International Fragrance Association (IFRA) has established standards for the use of compounds like 3-(m-tert-Butylphenyl)-2-methylpropionaldehyde due to concerns about sensitization potential. These standards are based on extensive risk assessments that evaluate exposure levels and potential health impacts .

Summary Table: Applications Overview

化学反应分析

Metabolic Activation Pathways

m-BMHCA undergoes metabolic transformations that differ from its para-counterpart:

-

Oxidation : The aldehyde group is oxidized to form carboxylic acid derivatives.

-

β-Oxidation : Results in the formation of a coenzyme A (CoA) ester intermediate (1u ), which is implicated in male reproductive toxicity for structurally similar BMHCA derivatives .

Key Factors Influencing Reactivity :

-

Steric Hindrance : The meta-substituted tert-butyl group reduces metabolic N-hydroxylation, altering toxicity profiles compared to para-isomers .

-

Electron Density : The meta-substitution lowers aromatic ring electron density, diminishing electrophilic reactivity .

Stability and Degradation

-

Photostability : UV spectra indicate no significant absorbance between 290–700 nm, suggesting minimal photodegradation under sunlight .

-

Thermal Stability : Decomposition occurs at >250°C, with a vapor pressure of 6.82×10⁻⁵ mm Hg at 25°C .

Mutagenicity and Genotoxicity

-

Ames Test : Negative for mutagenicity up to 500 µM (with/without metabolic activation) .

-

BlueScreen Assay : No genotoxic or cytotoxic effects observed .

Table 2: Toxicity Assay Results

| Assay Type | Result (m-BMHCA) | Para-Isomer (Lilial®) |

|---|---|---|

| Ames Test | Negative | Negative |

| LLNA EC3 | Not tested | 2,376 µg/cm² |

Reactivity in Fragrance Formulations

-

Sensitization Potential : m-BMHCA exhibits weaker dermal sensitization compared to para-isomers, with a recommended maximum concentration of 0.12% in leave-on products .

-

Oxidative Stability : The aldehyde group may react with amines or alcohols in formulations, necessitating stabilizers to prevent Schiff base formation .

Environmental Reactivity

常见问题

Basic Research Questions

Q. What are the primary analytical techniques for identifying and characterizing 3-(3-tert-butylphenyl)-2-methylpropanal in synthetic mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard for structural elucidation. The compound’s molecular formula (C₁₄H₂₀O) and unique SMILES notation (c1ccc(CC(C=O)C)cc1C(C)(C)C) enable precise identification via fragmentation patterns in GC-MS . For NMR, the tert-butyl group (δ ~1.3 ppm) and aldehyde proton (δ ~9.5 ppm) are diagnostic signals. Purity assessment (>95%) can be achieved via high-performance liquid chromatography (HPLC) with UV detection .

Q. How can researchers validate synthetic routes for this compound, and what are common byproducts?

- Methodological Answer : The original synthesis involves Friedel-Crafts alkylation followed by oxidation, as described in Rodionov et al. (1954) . Byproducts like 3-(4-tert-butylphenyl) isomers may form due to positional selectivity issues. Thin-layer chromatography (TLC) and GC-MS are critical for tracking reaction progress and identifying impurities. For example, the 4-tert-butyl isomer (CAS 80-54-6) is a structural analog with distinct regulatory implications .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3- vs. 4-tert-butyl isomers) influence the olfactory properties and stability of this compound?

- Methodological Answer : The 3-tert-butyl isomer exhibits a "lily-of-the-valley" odor, while the 4-tert-butyl isomer (Lilial) has a floral scent but is restricted under EU regulations (Annex II, Directive 2011/65/EU) . Computational studies (e.g., molecular docking with olfactory receptors) and accelerated stability testing (40°C/75% RH for 12 weeks) can quantify isomer-specific degradation pathways, such as oxidation of the aldehyde group .

Q. What experimental strategies resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from metabolic differences (e.g., hepatic aldehyde dehydrogenase activity). A tiered approach includes:

- In vitro : Ames test (OECD 471) for mutagenicity and OECD 439 (skin sensitization) using human keratinocytes.

- In vivo : Acute oral toxicity (OECD 423) and 28-day dermal exposure studies in rodents.

Cross-referencing with structural analogs (e.g., 3-(4-tert-butylphenyl)-2-methylpropanal) can clarify isomer-specific risks .

Q. How can researchers optimize catalytic systems for greener synthesis of this compound?

- Methodological Answer : Replace traditional Lewis acids (e.g., AlCl₃) with heterogeneous catalysts like zeolites or immobilized ionic liquids to improve atom economy and reduce waste. Reaction parameters (temperature, solvent polarity) should be optimized via design of experiments (DoE) to maximize yield (>80%) and minimize energy use. Lifecycle assessment (LCA) tools can quantify environmental impacts .

属性

CAS 编号 |

62518-65-4 |

|---|---|

分子式 |

C14H20O |

分子量 |

204.31 g/mol |

IUPAC 名称 |

3-(3-tert-butylphenyl)-2-methylpropanal |

InChI |

InChI=1S/C14H20O/c1-11(10-15)8-12-6-5-7-13(9-12)14(2,3)4/h5-7,9-11H,8H2,1-4H3 |

InChI 键 |

GLZRHVTZLDNUQP-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC(=CC=C1)C(C)(C)C)C=O |

规范 SMILES |

CC(CC1=CC(=CC=C1)C(C)(C)C)C=O |

Key on ui other cas no. |

62518-65-4 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。